molecular formula C13H15BClF3O2 B1431353 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 1451391-09-5

2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B1431353
CAS No.: 1451391-09-5
M. Wt: 306.52 g/mol
InChI Key: BJTADIFTZGEVHU-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, facilitating the transfer of organic groups from boron to palladium . The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are crucial for the successful formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as a reagent in organic synthesis. While direct cellular effects are not extensively studied, its involvement in biochemical reactions can influence cell signaling pathways and gene expression indirectly. For instance, the products synthesized using this compound can interact with cellular proteins and enzymes, potentially affecting cellular metabolism and function

Molecular Mechanism

At the molecular level, this compound exerts its effects through its participation in Suzuki–Miyaura coupling reactions. The mechanism involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination steps . These steps facilitate the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. The compound’s unique structure allows it to interact with palladium catalysts efficiently, promoting the desired chemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C) . It is susceptible to hydrolysis, especially under physiological pH conditions . Over time, the degradation of the compound can affect its reactivity and the outcomes of biochemical reactions. Long-term studies are necessary to understand the full extent of its temporal effects on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and effective in facilitating biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including irritation and potential toxicity . Threshold effects and the compound’s safety profile need to be carefully evaluated in animal studies to determine the optimal dosage for various applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates necessary for Suzuki–Miyaura coupling reactions . These interactions can influence metabolic flux and the levels of metabolites involved in the synthesis of complex organic molecules. Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific cellular compartments can affect its reactivity and the outcomes of biochemical reactions

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting the efficiency of biochemical reactions and the synthesis of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-6-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Properties

IUPAC Name

2-[2-chloro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-8(13(16,17)18)6-5-7-9(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTADIFTZGEVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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